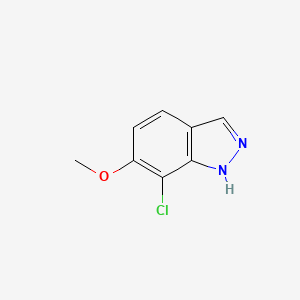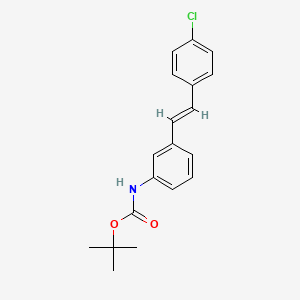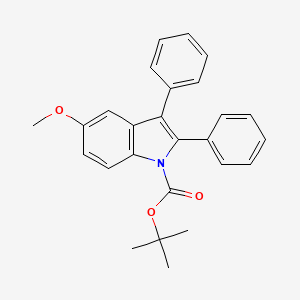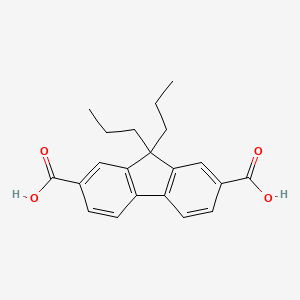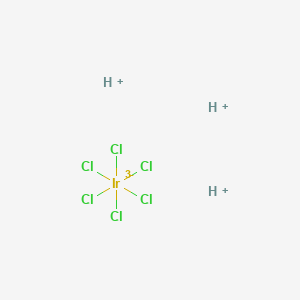
Iridate(3-), hexachloro-, hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a hydrate and is often referred to as dihydrogen hexachloroiridate(IV) hydrate or hexachloroiridium(IV) acid hydrate . It is a significant compound in the field of inorganic chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen hexachloroiridate(IV) can be synthesized through the reaction of iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2IrCl6+2H2O
The compound can also be prepared by dissolving iridium in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, hydrogen hexachloroiridate(IV) is produced by treating iridium-containing ores with chlorine gas and hydrochloric acid. The resulting solution is then purified through crystallization or precipitation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Hydrogen hexachloroiridate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental iridium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Formation of iridium(V) or iridium(VI) compounds.
Reduction: Formation of iridium(III) compounds or elemental iridium.
Substitution: Formation of various iridium complexes with different ligands.
Scientific Research Applications
Hydrogen hexachloroiridate(IV) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of hydrogen hexachloroiridate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, thereby accelerating reaction rates. The compound interacts with molecular targets such as substrates in catalytic cycles, leading to the formation of desired products .
Comparison with Similar Compounds
Hydrogen hexachloroiridate(IV) can be compared with other similar compounds such as:
Ammonium hexachloroiridate(IV): Similar in structure but contains ammonium ions instead of hydrogen ions.
Sodium hexachloroiridate(IV): Contains sodium ions and is used in different applications.
Potassium hexachloroiridate(IV): Contains potassium ions and has distinct properties and uses.
Hydrogen hexachloroiridate(IV) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it highly versatile in both research and industrial applications .
Properties
Molecular Formula |
Cl6H3Ir |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
hexachloroiridium(3-);hydron |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+3/p-3 |
InChI Key |
BFRMIVGBOLXIGM-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



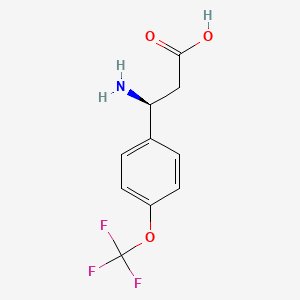
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
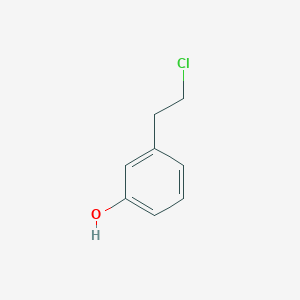
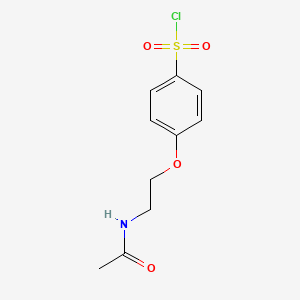
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
